2-(4-((4-Bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description
The compound “2-(4-((4-Bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are compounds that contain a boronic acid ester functional group. These compounds are important in organic chemistry and biochemistry. They are used in various types of coupling reactions, most notably, Suzuki coupling reactions .
Chemical Reactions Analysis
As a boronic ester, your compound would be expected to undergo reactions typical of this class of compounds. Boronic esters are known to participate in Suzuki coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, etc. For instance, “4-Bromo-2-fluorophenol” has a boiling point of 79 °C/7 mmHg (lit.) and a density of 1.744 g/mL at 25 °C (lit.) .Safety and Hazards
Mechanism of Action
Mode of Action
Given its structural similarity to other phenolic compounds, it may interact with its targets through hydrogen bonding or hydrophobic interactions .
Pharmacokinetics
Its molecular weight (34663 g/mol) suggests that it may have good oral bioavailability . The compound’s physical form as a powder suggests that it could be formulated for various routes of administration .
Properties
IUPAC Name |
2-[4-[(4-bromo-2-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BBrFO3/c1-18(2)19(3,4)25-20(24-18)14-7-5-13(6-8-14)12-23-17-10-9-15(21)11-16(17)22/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKCFULOCKQPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BBrFO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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